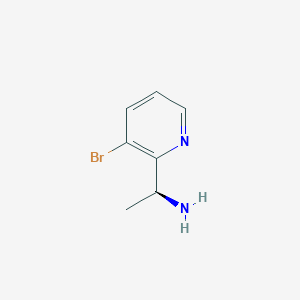

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is a chiral amine compound featuring a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the pyridine ring and the chiral center at the ethanamine moiety contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amination reaction. This can be achieved using a chiral amine source and a suitable catalyst to introduce the ethanamine moiety with the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalytic Processes: Employing chiral catalysts to ensure high enantioselectivity and yield.

Purification Techniques: Using advanced purification methods such as chromatography to isolate the desired enantiomer.

化学反応の分析

Types of Reactions

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated amines.

科学的研究の応用

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity and chiral nature.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

類似化合物との比較

Similar Compounds

(S)-1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

(S)-1-(3-Fluoropyridin-2-YL)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

(S)-1-(3-Iodopyridin-2-YL)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with molecular targets, making it distinct from its halogenated analogs.

生物活性

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈BrN

- Molar Mass : 202.05 g/mol

- Density : 1.555 g/cm³ (predicted)

The compound features a bromine atom at the 3-position of the pyridine ring, which influences its reactivity and biological activity. The presence of the chiral center at the ethanamine moiety enhances its specificity in biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Neurological Applications

This compound has also been investigated for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter receptors could lead to therapeutic effects in conditions such as depression and anxiety. Preliminary data suggest significant interactions with neurotransmitter systems, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Antibacterial Activity Study : A study evaluated the antibacterial properties of several pyridine derivatives, including this compound, against common pathogens. The compound exhibited potent activity with MIC values comparable to established antibiotics .

- Pharmacological Research : Investigations into the pharmacological properties of this compound revealed its potential as a lead compound for drug development targeting neurological pathways. Binding affinity studies indicated promising results in modulating receptor activity.

Q & A

Basic Questions

Q. What are the key steps in synthesizing (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine?

Synthesis typically involves halogenated pyridine precursors. A common route includes:

- Nitration/Reduction: Starting with 3-bromopyridine-2-carbaldehyde, introduce an amine group via reductive amination using sodium cyanoborohydride in methanol under acidic conditions .

- Chiral Resolution: Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures ensures purity .

Q. Which analytical techniques confirm the structure and enantiomeric purity?

- Structural Confirmation:

- NMR Spectroscopy: 1H and 13C NMR verify substitution patterns and amine proton environments .

- X-ray Crystallography: Resolves stereochemistry and bond angles .

- Enantiomeric Purity:

- Chiral HPLC: Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Polarimetry: Specific optical rotation measurements (e.g., [α]D25 values) .

Q. What are the common chemical reactions this compound undergoes?

- Nucleophilic Substitution: Bromine at the 3-position reacts in Suzuki-Miyaura couplings (Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C) to form biaryl derivatives .

- Amine Functionalization: Acylation (acetic anhydride, pyridine) or oxidation to imines (MnO2, CH2Cl2) .

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu(II) complexes for catalytic studies) .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling conditions for the bromine substituent?

- Catalyst Screening: PdCl2(dppf) or Pd(OAc)2 with SPhos ligand improves cross-coupling efficiency .

- Solvent Effects: Mixed solvents (toluene/ethanol) enhance solubility and reduce side reactions.

- Temperature Control: Reactions at 90–100°C with microwave assistance reduce time (20 min vs. 12 hours) .

- Yield Monitoring: LC-MS tracks intermediate formation; optimize boronic acid equivalents (1.2–1.5 eq.) .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., kinases) or GPCRs. The pyridine ring’s electron-deficient nature enhances π-π stacking with aromatic residues .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes (e.g., 100 ns trajectories, RMSD < 2 Å) .

- QSAR Modeling: Correlates substituent effects (e.g., bromine vs. chlorine) with IC50 values .

Q. How to resolve discrepancies in synthetic yields of brominated pyridinyl amines?

- Variable Identification:

- Catalyst Loading: Pd-based catalysts (0.5–5 mol%) significantly impact yields .

- Impurity Profiles: GC-MS identifies byproducts (e.g., dehalogenated species) from reducing agents .

- Statistical Optimization: Design of Experiments (DoE) models (e.g., Box-Behnken) optimize temperature, solvent ratio, and reaction time .

Q. What strategies ensure enantioselective synthesis?

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s thiourea catalysts for asymmetric hydrogenation (H2, 50 psi, 40°C) .

- Dynamic Kinetic Resolution: Ruthenium complexes (e.g., Shvo’s catalyst) racemize intermediates, achieving >99% ee .

- Enzymatic Methods: Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .

Q. Methodological Notes

- Data Validation: Cross-reference NMR shifts with computed spectra (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

- Contradictions in Literature: Varying yields (40–85%) for similar compounds highlight the need for rigorous reaction condition documentation (e.g., solvent purity, inert atmosphere) .

- Biological Assays: Perform competitive binding assays (SPR or ITC) to quantify interactions with targets like serotonin receptors, given structural analogs’ neuroactivity .

特性

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDQMJUOIHNSKT-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。